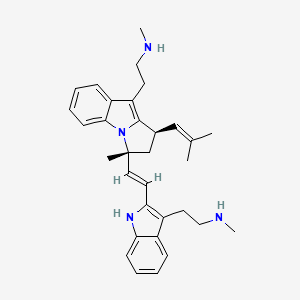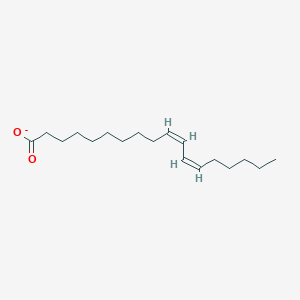
Dihomolinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihomolinoleate is an octadecadienoate that is the conjugate base of dihomolinoleic acid. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a dihomolinoleic acid.
Wissenschaftliche Forschungsanwendungen
1. Linoleic Acid Metabolism and Biological Functions
- Cytochrome P450-derived linoleic acid metabolites, such as 9,10-EpOME, 12,13-EpOME, 9,10-DiHOME, and 12,13-DiHOME, have been extensively studied. These metabolites are associated with various biological functions and disease states. Recent research suggests their significance in pain perception, immune response, and activation of brown adipose tissue in response to cold and exercise (Hildreth, Kodani, Hammock, & Zhao, 2020).
2. Analytical Methods for Dihomolinoleate Detection
- Dihydroxyoctadecenoic acids (DiHOMEs), derived from linoleic acid, play roles in both thermogenic functions and proinflammatory outcomes. The development of an improved ELISA method for DiHOMEs detection in human plasma, utilizing polyHRP-based secondary tracers, enhances assay sensitivity and offers a valuable tool for investigating the roles of DiHOMEs in regulatory biology (Singh, Li, McReynolds, Morisseau, & Hammock, 2022).
3. Role in Anti-atherosclerotic Effects
- Dihomo-gamma-linolenic acid (DGLA) exhibits anti-atherosclerotic effects in animal models. It is metabolized to an anti-inflammatory eicosanoid, prostaglandin E1, and has been shown to improve vascular relaxation and reduce the expression of proinflammatory markers, thereby preventing atherosclerosis (Takai et al., 2009).
4. Nutritional Biochemistry and Human Health
- In human milk, the presence of 12,13-diHOME, a linoleic acid metabolite, has been linked to infant adiposity. This study found associations between higher levels of this lipokine in breastmilk and various measures of infant body composition, suggesting its role in infant metabolism (Wolfs et al., 2020).
Eigenschaften
Produktname |
Dihomolinoleate |
|---|---|
Molekularformel |
C18H31O2- |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
(10Z,12Z)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/p-1/b7-6-,9-8- |
InChI-Schlüssel |
GKJZMAHZJGSBKD-JPDBVBESSA-M |
Isomerische SMILES |
CCCCC/C=C\C=C/CCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




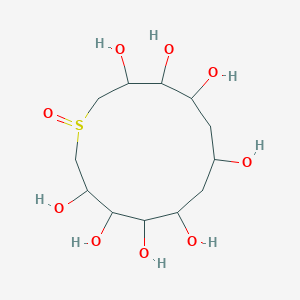
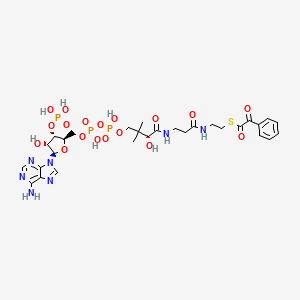

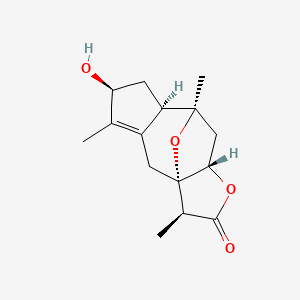
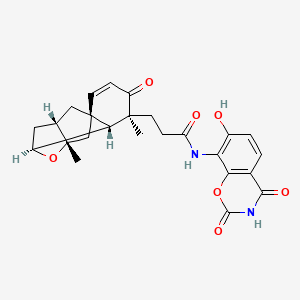

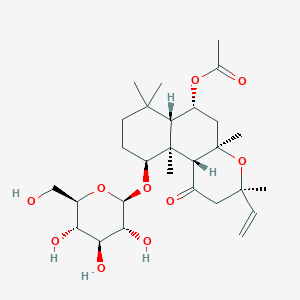

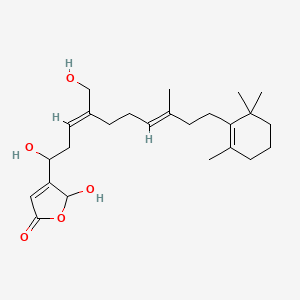
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
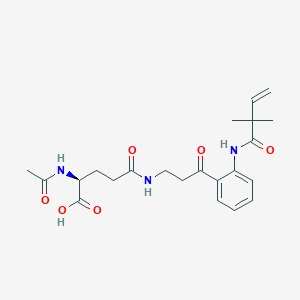
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
